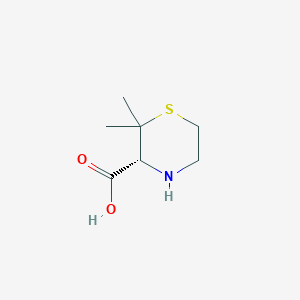
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves a two-stage process . In the first stage, oxalyl dichloride and L-penicillamine are reacted with chloro-trimethyl-silane and 1,8-diazabicyclo [5.4.0]undec-7-ene in DMF (N,N-dimethyl-formamide) at 20℃ . In the second stage, the product from the first stage is reacted with methanol in DMF for 1 hour .Molecular Structure Analysis
The molecular structure of ®-2,2-dimethylthiomorpholine-3-carboxylic acid contains a total of 24 bonds . These include 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The molecular formula of ®-2,2-dimethylthiomorpholine-3-carboxylic acid is C7H13NO2S . The molecular weight is 175.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Methodologies
Studies highlight the importance of understanding antioxidant activities in various compounds, including carboxylic acids. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are crucial for determining the antioxidant capacity of complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing antioxidants or determining antioxidant capacities, suggesting the potential for examining (R)-2,2-dimethylthiomorpholine-3-carboxylic acid's antioxidant properties (Munteanu & Apetrei, 2021).
Pharmacological Potentials
Research on cinnamic acid derivatives, which share a structural motif with many carboxylic acids, reveals anticancer potentials among other health benefits. These compounds have been the focus of medicinal research for their traditional and synthetic antitumor agents, underlining the potential pharmacological applications of structurally related compounds like (R)-2,2-dimethylthiomorpholine-3-carboxylic acid (De, Baltas, & Bedos-Belval, 2011).
Biocatalysis and Microbial Interactions
The inhibitory effects of carboxylic acids on microbial and enzyme activities are well documented. Understanding the interactions between carboxylic acids and microbes, such as Escherichia coli and Saccharomyces cerevisiae, can inform strategies to improve microbial resistance and productivity in biotechnological applications. This knowledge base could extend to the study of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid and its interactions with biocatalysts (Jarboe, Royce, & Liu, 2013).
Material Science Applications
In material science, carboxylic acids are explored for their potential in developing new materials with enhanced properties. Phosphorylated carboxylic acids, for instance, have been investigated for their psychotropic activity, showcasing the diverse applicability of carboxylic acid derivatives in creating novel materials with potential drug activities (Semina et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGSCRYZMXTEK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCCS1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
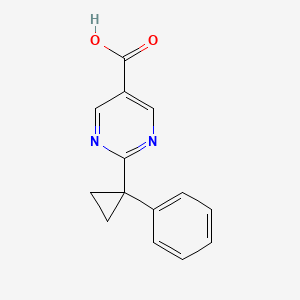
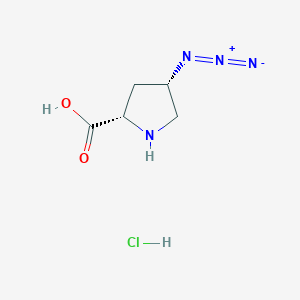

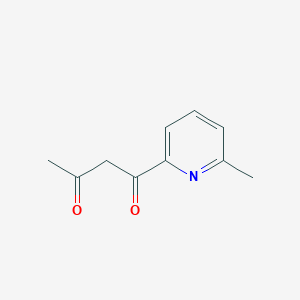
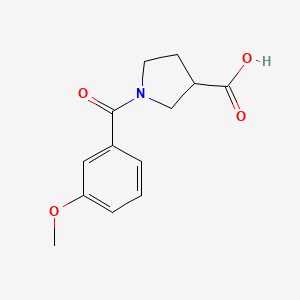
![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)


